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molecular formula C7H7NO2 B045195 4-Amino-3,5-ditritiobenzoic acid CAS No. 117610-59-0

4-Amino-3,5-ditritiobenzoic acid

Cat. No. B045195
M. Wt: 141.15 g/mol
InChI Key: ALYNCZNDIQEVRV-PZFLKRBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05650270

Procedure details

N-Trichloroacryloyl-p-aminobenzoic acid (440 μg) was dissolved in 1 mL of methanol, and 100 μL of this solution was added to 300 μL of potassium phosphate buffer (0.1 M, pH 8). In the same way a solution of p-aminobenzoic acid was prepared. Both solutions were analyzed by HPLC (C18-silica column, 0.01 M potassium phosphate buffer pH 4.5 initially, then 0 to 38% acetonitrile over 29 minutes. This gave a retention time of 6.8 min for p-aminobenzoic acid and 26 min for the product. The solutions were kept at room temperature. Analysis by HPLC demonstrated that the N-trichloroacryloyl-p-aminobenzoic acid was stable at least for four days. By this last day the solution of the p-aminobenzoic acid had discolored and additional peaks were seen.
Name
N-Trichloroacryloyl-p-aminobenzoic acid
Quantity
440 μg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
100 μL
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
300 μL
Type
reactant
Reaction Step Two
[Compound]
Name
C18-silica
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC(=C(Cl)Cl)C([NH:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)=O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(#N)C>CO>[NH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
N-Trichloroacryloyl-p-aminobenzoic acid
Quantity
440 μg
Type
reactant
Smiles
ClC(C(=O)NC1=CC=C(C(=O)O)C=C1)=C(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
100 μL
Type
reactant
Smiles
Name
potassium phosphate
Quantity
300 μL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Three
Name
C18-silica
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the same way a solution of p-aminobenzoic acid was prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05650270

Procedure details

N-Trichloroacryloyl-p-aminobenzoic acid (440 μg) was dissolved in 1 mL of methanol, and 100 μL of this solution was added to 300 μL of potassium phosphate buffer (0.1 M, pH 8). In the same way a solution of p-aminobenzoic acid was prepared. Both solutions were analyzed by HPLC (C18-silica column, 0.01 M potassium phosphate buffer pH 4.5 initially, then 0 to 38% acetonitrile over 29 minutes. This gave a retention time of 6.8 min for p-aminobenzoic acid and 26 min for the product. The solutions were kept at room temperature. Analysis by HPLC demonstrated that the N-trichloroacryloyl-p-aminobenzoic acid was stable at least for four days. By this last day the solution of the p-aminobenzoic acid had discolored and additional peaks were seen.
Name
N-Trichloroacryloyl-p-aminobenzoic acid
Quantity
440 μg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
100 μL
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
300 μL
Type
reactant
Reaction Step Two
[Compound]
Name
C18-silica
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC(=C(Cl)Cl)C([NH:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)=O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(#N)C>CO>[NH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
N-Trichloroacryloyl-p-aminobenzoic acid
Quantity
440 μg
Type
reactant
Smiles
ClC(C(=O)NC1=CC=C(C(=O)O)C=C1)=C(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
100 μL
Type
reactant
Smiles
Name
potassium phosphate
Quantity
300 μL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Three
Name
C18-silica
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the same way a solution of p-aminobenzoic acid was prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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